molecular formula C11H7BrN2OS3 B2795624 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860785-66-6

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No. B2795624
M. Wt: 359.27
InChI Key: IVNGKBNINFIYCU-UHFFFAOYSA-N
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Description

The compound “2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” is a complex organic molecule that contains several functional groups, including a thienyl group (a sulfur-containing ring), a bromine atom, and two thiazol rings (which contain both sulfur and nitrogen atoms) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazol rings. This could be achieved through the reaction of a suitable starting material with sulfur and nitrogen sources . The bromine atom and the thienyl group could then be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazol rings, the bromine atom, and the thienyl group. The exact arrangement of these groups in the molecule would depend on the specific reactions used in the synthesis .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a bromine atom .

Scientific Research Applications

Synthesis and Potential Therapeutic Agents

  • Therapeutic Potential in Alzheimer's and Diabetes : A study focused on synthesizing new bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton. These compounds, including variations of 1,3-thiazole, showed potential therapeutic interest for Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).

Spectroscopic Studies

  • Fluorophores for Aluminium(III) Detection : Research into the spectroscopic properties of certain phenyl-2-thiazoline fluorophores, including compounds with a 1,3-thiazole structure, revealed their potential use in detecting Aluminium(III). These studies are significant for understanding intracellular Aluminium(III) levels (Lambert et al., 2000).

Heterocyclic Chemistry

  • Heterocondensed Thiophenes Synthesis : A study explored the synthesis of 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, which involved reactions analogous to those with 2-aminobenzenthiole. This research contributes to the field of heterocyclic chemistry (Gewald et al., 1988).

Antimicrobial Properties

  • Antimicrobial Thiazole Derivatives : A study on the synthesis of new 2,5-dichloro thienyl substituted thiazole derivatives highlighted their potential as antimicrobial agents. These compounds showed promising antifungal and antibacterial activities (Sarojini et al., 2010).

Safety And Hazards

As with any chemical compound, handling “2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. For example, it could be studied for potential medicinal applications, given the biological activity of many thiazol-containing compounds .

properties

IUPAC Name

2-[[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2OS3/c12-6-1-2-16-11(6)7-4-17-9(13-7)3-10-14-8(15)5-18-10/h1-2,4-5,15H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGKBNINFIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

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